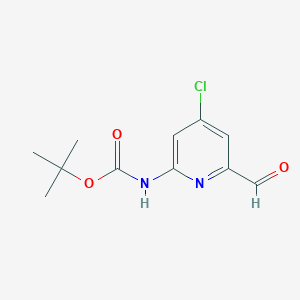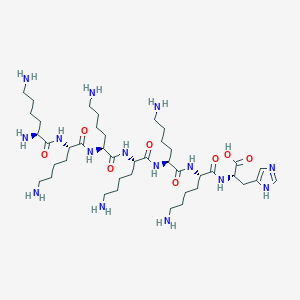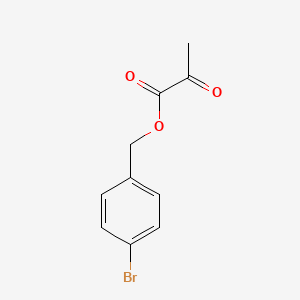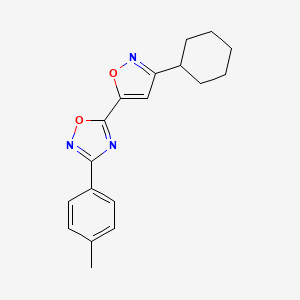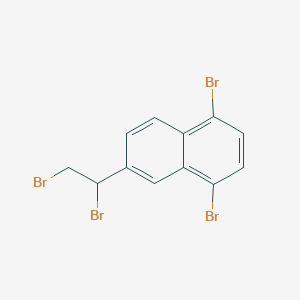
1,4-Dibromo-6-(1,2-dibromoethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibromo-6-(1,2-dibromoethyl)naphthalene is a brominated derivative of naphthalene. This compound is characterized by the presence of bromine atoms at the 1, 2, 4, and 6 positions of the naphthalene ring, along with an ethyl group substituted at the 6 position. The molecular formula of this compound is C₁₂H₈Br₄, and it has a molecular weight of approximately 471.808 g/mol .
Métodos De Preparación
The synthesis of 1,4-Dibromo-6-(1,2-dibromoethyl)naphthalene typically involves the bromination of naphthalene derivatives. One common method is the treatment of 1-bromonaphthalene with bromine in dichloromethane at low temperatures, such as -30°C, to achieve high yields . This method ensures the selective bromination at the desired positions on the naphthalene ring.
Análisis De Reacciones Químicas
1,4-Dibromo-6-(1,2-dibromoethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like sodium iodide in acetone.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding naphthoquinones.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of naphthalene derivatives with fewer bromine atoms.
Aplicaciones Científicas De Investigación
1,4-Dibromo-6-(1,2-dibromoethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating diseases like cancer and infections.
Mecanismo De Acción
The mechanism of action of 1,4-Dibromo-6-(1,2-dibromoethyl)naphthalene involves its interaction with molecular targets, such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or activation. Additionally, the compound’s structure allows it to participate in electron transfer reactions, which can affect cellular processes and pathways .
Comparación Con Compuestos Similares
1,4-Dibromo-6-(1,2-dibromoethyl)naphthalene can be compared with other brominated naphthalene derivatives, such as:
1,4-Dibromonaphthalene: This compound lacks the ethyl group at the 6 position, making it less sterically hindered and more reactive in certain chemical reactions.
1,2,3,4-Tetrabromonaphthalene: This compound has bromine atoms at all four positions on the naphthalene ring, resulting in different electronic and steric properties compared to this compound.
1,4-Dibromo-2,3-dimethylnaphthalene: The presence of methyl groups at the 2 and 3 positions in this compound introduces additional steric hindrance and electronic effects, influencing its reactivity and applications.
This compound stands out due to its unique substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
874442-50-9 |
|---|---|
Fórmula molecular |
C12H8Br4 |
Peso molecular |
471.81 g/mol |
Nombre IUPAC |
1,4-dibromo-6-(1,2-dibromoethyl)naphthalene |
InChI |
InChI=1S/C12H8Br4/c13-6-12(16)7-1-2-8-9(5-7)11(15)4-3-10(8)14/h1-5,12H,6H2 |
Clave InChI |
ZLXJZLYVRNMFML-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2C=C1C(CBr)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-2-enoate](/img/structure/B14189048.png)
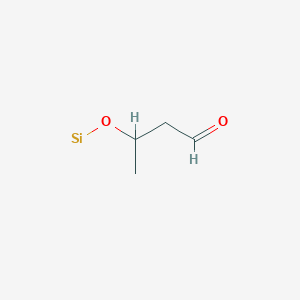
![5-Ethoxythieno[3,2-b]pyridin-7(4H)-one](/img/structure/B14189055.png)
![3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide](/img/structure/B14189060.png)
